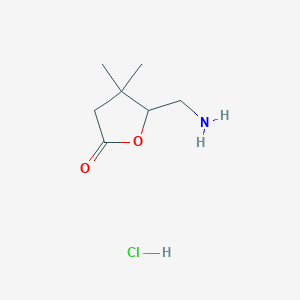

tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate

概要

説明

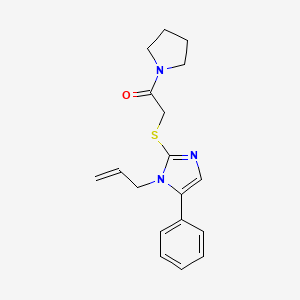

Tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO4 . It has a molecular weight of 205.25 . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a liquid or solid or semi-solid or lump in physical form . The compound’s density, boiling point, and other physical properties are not specified in the search results.科学的研究の応用

Synthesis and Chemical Applications

Intermediate in Natural Product Synthesis : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a compound related to tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate, has been synthesized as an intermediate in the natural product jaspine B, which shows cytotoxic activity against human carcinoma cell lines. The synthesis involves several steps including esterification and protection reactions (Tang et al., 2014).

Photoredox-Catalyzed Amination : tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, similar to tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate, was used in a photoredox-catalyzed amination process. This method establishes a new pathway for assembling 3-aminochromones under mild conditions, which are useful in various chemical syntheses (Wang et al., 2022).

Crystal Structure Analysis : The crystal structures of compounds related to tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate were analyzed, revealing insights into hydrogen and halogen bonds involving the carbonyl group, which is critical for understanding molecular interactions in crystallography (Baillargeon et al., 2017).

Medical and Biological Applications

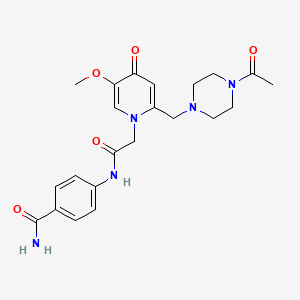

Intermediate in Drug Synthesis : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, related to the queried compound, is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), used in medical treatments (Zhao et al., 2017).

Evaluation of Genotoxic Impurities : A study on the characterization and evaluation of genotoxic impurities in active pharmaceutical ingredients involved tert-butyl carbamates. This is crucial for ensuring the safety and efficacy of pharmaceutical products (Puppala et al., 2022).

Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, related to the compound of interest, was investigated for producing optically pure enantiomers. These enantiomers are key intermediates in synthesizing chiral organoselenanes and organotelluranes, relevant in medicinal chemistry (Piovan et al., 2011).

Other Applications

Organic Photovoltaic Materials : New donor building blocks, including tert-butyl carbamates, are being synthesized for use in organic photovoltaic materials. This research contributes to the development of renewable energy technologies (Chmovzh & Rakitin, 2021).

Corrosion Inhibition : Compounds based on tert-butyl carbamate have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. This has implications in industrial applications where corrosion resistance is crucial (Faydy et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The precautionary statements associated with this compound include P264 (wash hands and face thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

特性

IUPAC Name |

tert-butyl N-(1-hydroxy-3-methoxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJWKLWQJMPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2847126.png)

![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2847130.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2847142.png)